molecular formula C17H25NO2 B1676571 N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide CAS No. 113-48-4

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide

Cat. No.: B1676571
CAS No.: 113-48-4
M. Wt: 275.4 g/mol
InChI Key: WLLGXSLBOPFWQV-KUDKMIPASA-N
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Description

N-Octyl bicycloheptene dicarboximide, commonly known as MGK-264, is a man-made chemical compound widely used as a synergist in pesticide formulations. It enhances the potency of pyrethroid ingredients, making them more effective in controlling insects. MGK-264 itself does not possess intrinsic pesticidal properties but works by inhibiting the enzymes that insects use to detoxify insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Octyl bicycloheptene dicarboximide involves the reaction of bicycloheptene dicarboxylic anhydride with 2-ethylhexylamine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired imide compound. The reaction can be represented as follows:

Bicycloheptene dicarboxylic anhydride+2-ethylhexylamineN-Octyl bicycloheptene dicarboximide+Water\text{Bicycloheptene dicarboxylic anhydride} + \text{2-ethylhexylamine} \rightarrow \text{N-Octyl bicycloheptene dicarboximide} + \text{Water} Bicycloheptene dicarboxylic anhydride+2-ethylhexylamine→N-Octyl bicycloheptene dicarboximide+Water

Industrial Production Methods

Industrial production of MGK-264 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to maximize yield and purity. The final product is purified through techniques such as recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-Octyl bicycloheptene dicarboximide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, which can replace hydrogen atoms in the compound.

    Hydrolysis Reactions: Acidic or basic conditions facilitate the hydrolysis of the imide group, leading to the formation of corresponding carboxylic acids and amines.

Major Products

    Substitution Reactions: Halogenated derivatives of N-Octyl bicycloheptene dicarboximide.

    Hydrolysis Reactions: Carboxylic acids and amines

Scientific Research Applications

N-Octyl bicycloheptene dicarboximide has diverse applications in scientific research:

Mechanism of Action

N-Octyl bicycloheptene dicarboximide acts by inhibiting the enzymes that insects use to detoxify insecticidesBy inhibiting these enzymes, MGK-264 prolongs the action of the insecticide, allowing it to be more effective in killing insects .

Comparison with Similar Compounds

Similar Compounds

    Piperonyl butoxide: Another widely used synergist in pesticide formulations.

    N-Octyl bicycloheptene dicarboximide: Similar in structure and function to MGK-264.

Uniqueness

MGK-264 is unique in its ability to enhance the potency of pyrethroid insecticides without possessing intrinsic pesticidal properties. Its effectiveness in inhibiting detoxifying enzymes makes it a valuable component in various pesticide formulations .

Properties

CAS No.

113-48-4

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

(1R,2R,6S,7S)-4-(2-ethylhexyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C17H25NO2/c1-3-5-6-11(4-2)10-18-16(19)14-12-7-8-13(9-12)15(14)17(18)20/h7-8,11-15H,3-6,9-10H2,1-2H3/t11?,12-,13+,14+,15-

InChI Key

WLLGXSLBOPFWQV-KUDKMIPASA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)[C@@H]2[C@@H]3C[C@H]([C@@H]2C1=O)C=C3

impurities

Technical grade 98% pure;  main impurity /is/ 2-ethylhexanol

SMILES

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3

Canonical SMILES

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3

Appearance

Solid powder

boiling_point

157 °C

Color/Form

Dark, oily liquid
Very light, yellow colored liquid

density

1.04 g/cu cm

flash_point

177 °C (351 °F) - closed cup

melting_point

<-20 °C

113-48-4

physical_description

Light yellow liquid;  [HSDB]

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Stable under recommended storage conditions.
Stable in range pH 6-8;  to light and heat.

solubility

Practically insoluble in water
Miscible with most organic solvents including petroleum oils and fluorinated hydrocarbons, also DDT and HCH
Miscible in: acetone, methanol, isopropanol, petroleum ether, Concoco LPA (petroleum distillate), ethyl acetate, toluene, chloroform, acetonitrile, Cyclo Solv 53 (aromatic petroleum distillate) and Isopar M (petroleum distillate)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ethylhexylbicycloheptene dicarboximide
MGK 264
MGK-264
N-(2-ethylhexyl)-5-norbornene-2,3-dicarboxamide
N-octylbicycloheptene dicarboximide

vapor_pressure

0.000018 [mmHg]
1.80X10-5 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Pyrodone based on the provided research?

A1: The provided research indicates that Pyrodone, also known as N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, is primarily studied for its insect repellent properties. [, ] It has been investigated for its effectiveness against various insect species, including the face fly (Musca autumnalis), horn fly (Haematobia irritans), and eye gnats (Hippelates spp.). [, ]

Q2: Are there any structural analogs of Pyrodone mentioned in the research that show different activity?

A3: While the provided research doesn't delve into structural analogs of Pyrodone specifically, it highlights the varying synergistic effects of different compounds when combined with pyrethroid insecticides against Prodenia litura larvae. [] This suggests that structural modifications can significantly impact the compound's activity and effectiveness.

Q3: Has Pyrodone been detected in food products, and if so, are there analytical methods for its determination?

A4: While the provided research does not mention Pyrodone detection in food, one study describes a method for determining plant growth regulators, including forchlorfenuron, 6-benzylaminopurine, this compound (MGK 264), and paclobutrazol, in batatas (sweet potatoes) using matrix solid-phase dispersive extraction and high-performance liquid chromatography-tandem mass spectrometry. [] This indicates the existence of analytical techniques capable of detecting Pyrodone in complex matrices.

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